molecular formula C16H12Br2 B14368829 2,7-Bis(bromomethyl)anthracene CAS No. 90253-71-7

2,7-Bis(bromomethyl)anthracene

Cat. No.: B14368829
CAS No.: 90253-71-7
M. Wt: 364.07 g/mol
InChI Key: BXAFNVAAFITLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Bis(bromomethyl)anthracene is an organic compound with the molecular formula C16H12Br2 It is a derivative of anthracene, where two bromomethyl groups are substituted at the 2 and 7 positions of the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Bis(bromomethyl)anthracene can be synthesized through several methods. One common approach involves the bromination of 2,7-dimethylanthracene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(bromomethyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of anthracene derivatives with various functional groups.

    Oxidation: Formation of 2,7-anthracenedicarboxylic acid.

    Reduction: Formation of 2,7-dimethylanthracene.

Scientific Research Applications

2,7-Bis(bromomethyl)anthracene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Bis(bromomethyl)anthracene exerts its effects is primarily through its ability to generate reactive intermediates. For instance, upon irradiation, it can produce singlet oxygen, a highly reactive form of oxygen that can induce oxidative stress in biological systems. This property is particularly useful in photodynamic therapy, where singlet oxygen can target and destroy cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethylanthracene: Lacks the bromomethyl groups, making it less reactive in substitution reactions.

    9,10-Bis(bromomethyl)anthracene: Substituted at different positions, leading to different reactivity and applications.

    2,7-Bis(bromomethyl)naphthalene: A smaller aromatic system with different electronic properties.

Uniqueness

2,7-Bis(bromomethyl)anthracene is unique due to its specific substitution pattern, which imparts distinct reactivity and photophysical properties. This makes it particularly valuable in the synthesis of complex aromatic compounds and in applications requiring specific photochemical behaviors .

Properties

CAS No.

90253-71-7

Molecular Formula

C16H12Br2

Molecular Weight

364.07 g/mol

IUPAC Name

2,7-bis(bromomethyl)anthracene

InChI

InChI=1S/C16H12Br2/c17-9-11-1-3-13-7-14-4-2-12(10-18)6-16(14)8-15(13)5-11/h1-8H,9-10H2

InChI Key

BXAFNVAAFITLEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=C(C=C3)CBr)C=C2C=C1CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.